1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-
CAS No.: 646056-23-7
Cat. No.: VC15967585
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646056-23-7 |
|---|---|
| Molecular Formula | C12H18N4 |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | 1-methyl-7-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C12H18N4/c1-15-5-2-3-12(15)4-6-16(9-12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3 |
| Standard InChI Key | POUAXVXKENTAMN-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC12CCN(C2)C3=CN=CN=C3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of two fused four-membered rings sharing a single spiro carbon atom. Key features include:
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Spiro[4.4]nonane backbone: A bicyclic system with nitrogen atoms at positions 1 and 7.
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Substituents: A methyl group at N1 and a 5-pyrimidinyl moiety at N7 .
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Molecular formula: C₁₂H₁₈N₄.
Table 1: Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS RN | 646056-23-7 | |
| Molecular formula | C₁₂H₁₈N₄ | |
| Molar mass (g/mol) | 218.3 | |
| Key functional groups | Spirocyclic diamine, pyrimidine |
Stereochemical Considerations
The spirocyclic framework introduces conformational rigidity, which may influence binding interactions with biological targets. Computational modeling of analogous diazaspiro compounds suggests that substituent orientation affects pharmacodynamic profiles .
Synthesis and Derivatives
Table 2: Representative Synthetic Approaches for Diazaspiro Analogues
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Spirocyclization | 1,2-Diamine + diketone | 45–60 | |
| Cross-coupling | Boronic acid, Pd catalyst | 50–75 |
Structural Derivatives
Modifications to the core structure include:
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Variations in N-substituents: Replacement of methyl or pyrimidinyl groups with other heterocycles (e.g., pyridine, isoxazole) .
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Salt forms: Hydrochloride or sulfate salts to enhance solubility .
Pharmacological Applications
Voltage-Gated Sodium Channel Modulation
Patent literature highlights diazaspiro compounds as modulators of voltage-dependent sodium channels, implicating potential roles in:
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Pain management: Inhibition of Naₓ1.7 channels linked to neuropathic pain .
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Neurological disorders: Targeting aberrant ion channel activity in epilepsy or migraines .
PARP Inhibition
Diazaspiro cores serve as bioisosteres for piperazine in poly(ADP-ribose) polymerase (PARP) inhibitors. Key findings include:
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Compound 10e: A spiro analogue with PARP-1 IC₅₀ = 12.6 nM, comparable to olaparib (IC₅₀ = 6.0 nM) .
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Enhanced blood-brain barrier penetration: Conformational rigidity improves CNS bioavailability .
Table 3: PARP-1 Inhibitory Activity of Selected Analogues
| Compound | PARP-1 IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| Olaparib | 6.0 ± 1.2 | -12.5 |
| 10e | 12.6 ± 1.1 | -12.63 |
| 17d | 44.3 ± 1.2 | -13.84 |
Future Directions
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